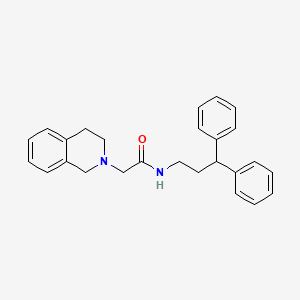![molecular formula C20H23NOS B14229720 S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate CAS No. 571148-37-3](/img/structure/B14229720.png)
S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate: is a complex organic compound characterized by its unique structural features This compound contains a thioester functional group, which is known for its reactivity and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate through the reaction of pyrrolidine with a suitable electrophile, such as benzyl chloride, under basic conditions.
Coupling with Diphenylacetaldehyde: The pyrrolidinyl intermediate is then coupled with diphenylacetaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the desired diphenylpyrrolidinyl intermediate.
Thioester Formation: The final step involves the reaction of the diphenylpyrrolidinyl intermediate with ethanethiol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thioester group in S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates. It may also serve as a model compound for studying the interactions of thioesters with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or modulators. Its potential therapeutic applications are being explored in various preclinical studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- S-[(1R,2S)-1,2-Diphenyl-2-(morpholin-1-yl)ethyl] ethanethioate
- S-[(1R,2S)-1,2-Diphenyl-2-(piperidin-1-yl)ethyl] ethanethioate
- S-[(1R,2S)-1,2-Diphenyl-2-(azepan-1-yl)ethyl] ethanethioate
Comparison: Compared to its analogs, S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate exhibits unique reactivity due to the presence of the pyrrolidinyl group. This group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets. The compound’s distinct structural features make it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
571148-37-3 |
|---|---|
Fórmula molecular |
C20H23NOS |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
S-[(1R,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl] ethanethioate |
InChI |
InChI=1S/C20H23NOS/c1-16(22)23-20(18-12-6-3-7-13-18)19(21-14-8-9-15-21)17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-15H2,1H3/t19-,20+/m0/s1 |
Clave InChI |
ZRISUVWHOKJOTB-VQTJNVASSA-N |
SMILES isomérico |
CC(=O)S[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3 |
SMILES canónico |
CC(=O)SC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


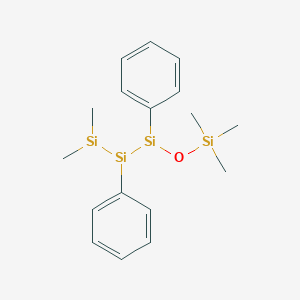

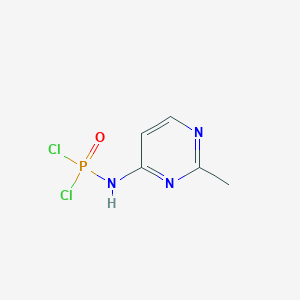
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
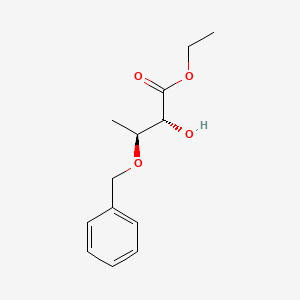
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

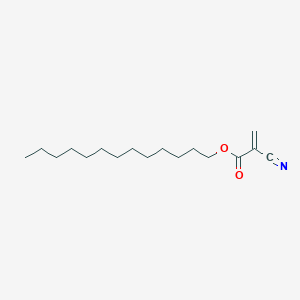

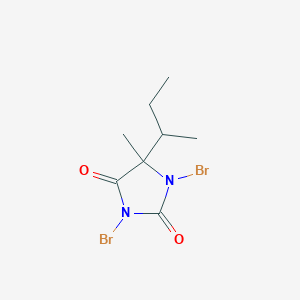
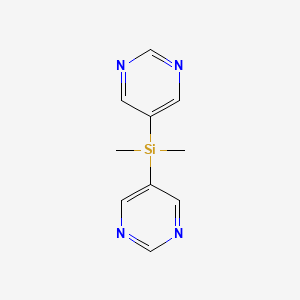

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
